molecular formula C18H21N5O2 B2774576 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide CAS No. 2034547-03-8

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide

Cat. No. B2774576
CAS RN: 2034547-03-8
M. Wt: 339.399
InChI Key: RHYPQBPVNCRCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives are known for their antibacterial activity . They are synthesized and their structures are characterized using various techniques, such as melting point, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The synthesized compounds are evaluated for in vitro antibacterial activity using the microbroth dilution method .


Molecular Structure Analysis

The molecular structure of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide” is characterized by the presence of a triazolo[4,3-a]pyrazine core . This core is a nitrogen-containing heterocycle, which is a basic backbone of many physiologically active compounds and drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . The protecting group is removed by hydrogenation on Pd/C to give the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide” can be characterized using various techniques such as melting point, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide, also known as N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-4-phenylbutanamide, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in various cellular processes, including cell growth, survival, and migration . By inhibiting these kinases, the compound disrupts these pathways, leading to a decrease in these cellular processes .

Pharmacokinetics

The compound’s inhibitory and antiproliferative activities suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Future Directions

The future directions in the research of triazolo[4,3-a]pyrazine derivatives could involve the development of new antimicrobial agents with excellent antibacterial activity . There is an urgent need to develop these new agents due to the widespread infection and the gradual decrease of sensitivity to the currently used antimicrobial agents .

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-2-25-18-17-22-21-15(23(17)12-11-19-18)13-20-16(24)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,2,6,9-10,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYPQBPVNCRCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.